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Compound of Interest

Compound Name: N-ethylguanidine hydrochloride

Cat. No.: B095898 Get Quote

For researchers, scientists, and drug development professionals, the strategic incorporation of

the guanidinium moiety is a cornerstone of modern medicinal chemistry. This functional group,

characterized by its strong basicity and capacity for multi-point hydrogen bonding, is a critical

pharmacophore in countless biologically active molecules. The choice of the guanidinylating

agent is a pivotal decision that dictates reaction efficiency, substrate scope, and the nature of

byproducts.

This guide provides an in-depth, side-by-side comparison of two fundamental, yet

mechanistically distinct, guanidinylating agents: N-ethylguanidine hydrochloride and S-

methylisothiourea (typically used as its sulfate salt). We will move beyond a simple cataloging

of properties to explore the causal relationships between their structures and their reactivity,

providing field-proven insights and detailed experimental protocols to guide your synthetic

strategy.

Physicochemical Properties: A Tale of Two Salts
The fundamental differences in the reactivity and handling of N-ethylguanidine and S-

methylisothiourea begin with their intrinsic chemical properties. S-methylisothiourea is an

"activated" form of thiourea, primed for nucleophilic attack with a good leaving group. In

contrast, N-ethylguanidine is a highly basic amine, typically stored and handled as a stable

hydrochloride salt.
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Property
N-ethylguanidine
Hydrochloride

S-methylisothiourea
Sulfate

Molecular Formula C₃H₉N₃・HCl (C₂H₆N₂S)₂・H₂SO₄

Molecular Weight 123.58 g/mol [1] 278.37 g/mol

Appearance
White to off-white crystalline

solid

White crystalline powder or

needles[2]

Melting Point 115-118 °C[3] 240-241 °C (decomposition)[2]

Solubility
Data not widely available,

presumed soluble in water

High water solubility (260 g/L

at 20 °C); insoluble in many

organic solvents[2]

pKa (of conjugate acid) ~13.6[4] 9.83[2][5]

The most striking difference lies in their pKa values. The ethylguanidinium ion's pKa of ~13.6

signifies that N-ethylguanidine is an exceptionally strong base, comparable to guanidine itself.

[6] Consequently, its hydrochloride salt is very stable, and regenerating the reactive free base

requires a potent external base. Conversely, the lower pKa of S-methylisothiourea's conjugate

acid (9.83) makes it a weaker base and a more accessible electrophilic reagent under milder

basic conditions.[2]

Synthesis and Stability
N-ethylguanidine Salts: N-ethylguanidine and other substituted guanidines are classically

synthesized by the reaction of an amine salt with a cyanamide source, such as calcium

cyanamide.[2] This method involves heating an amine nitrate (e.g., ethylamine nitrate) with

calcium cyanamide, often in the presence of urea to facilitate the reaction.[2] This approach

builds the guanidine group directly onto the target amine.

S-methylisothiourea Sulfate: The synthesis of S-methylisothiourea sulfate is straightforward

and efficient, typically involving the S-methylation of the readily available and inexpensive

thiourea with dimethyl sulfate.[7] The reaction is often exothermic and proceeds rapidly. The

resulting sulfate salt is a stable, crystalline solid that is easy to handle and store, though it is

incompatible with strong oxidizing agents.[2][7]
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The Core Dichotomy: Reactivity and Mechanism
The primary distinction between these two reagents lies in their mode of action. S-

methylisothiourea acts as an electrophilic source of an amidino group, while N-ethylguanidine

(as a free base) acts as a nucleophile.

S-methylisothiourea: The Electrophilic Donor S-methylisothiourea is a classic guanidinylating

agent that functions by providing an electrophilic carbon center for attack by a nucleophilic

amine. The reaction mechanism involves the nucleophilic addition of a primary or secondary

amine to the C=N bond of the isothiourea, followed by the elimination of methanethiol (CH₃SH),

a volatile and malodorous gas.

R-NH₂ (Amine)

[Transition State]

Nucleophilic Attack

H₂N-C(=NH)-SMe (S-Methylisothiourea)

R-NH-C(=NH)-NH₂ (Guanidine)

MeSH (Methanethiol)Elimination

Click to download full resolution via product page

Caption: Mechanism of guanidinylation using S-methylisothiourea.

The key advantage here is the excellent leaving group potential of the methanethiolate anion,

which drives the reaction forward. The primary drawback is the liberation of methanethiol,

which requires a well-ventilated fume hood and appropriate quenching procedures.

N-ethylguanidine: A Tool for Construction, Not Transfer Due to the high stability of its

hydrochloride salt and the extreme basicity of the free guanidine, N-ethylguanidine
hydrochloride is not typically used as a reagent to transfer an ethylguanidinyl group to another

amine. Such a "transamination" reaction would be inefficient and require harsh conditions.

Instead, N-ethylguanidine is the target product of guanidinylation reactions. One would

synthesize it from ethylamine and a reagent like cyanamide.[2] Its utility in further synthesis

often involves its use as a strong, organic-soluble base or as a building block where the entire
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molecule is incorporated into a larger structure, for example, through condensation reactions.

[8]

The logical workflow for creating a substituted guanidine differs fundamentally between the two

approaches.

Approach 1: S-Methylisothiourea (Transfer) Approach 2: N-Ethylguanidine (Construction)

Start with Amine
(R-NH₂)

React with
S-Methylisothiourea

Product
(R-N-Guanidine)

Start with Ethylamine
(Et-NH₂)

React with Cyanamide
Source (e.g., CaCN₂)

Product
(Et-N-Guanidine)

Click to download full resolution via product page

Caption: Contrasting workflows for guanidine synthesis.

Performance and Applications
S-methylisothiourea:

Substrate Scope: Highly effective for guanidinylating primary and less-hindered secondary

amines. Aromatic amines can also be used, though they may require more forcing

conditions.

Reaction Conditions: The reaction is typically performed in a suitable solvent like ethanol or

DMF, often under reflux, and may require a base to neutralize the salt and facilitate the

reaction.[9]
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Applications: It serves as a crucial intermediate in the synthesis of various pharmaceuticals

and agrochemicals.[7] Furthermore, S-methylisothiourea itself is a well-documented and

potent inhibitor of nitric oxide synthases (NOS), making it a valuable tool in biological

research.[10]

N-ethylguanidine Hydrochloride:

Substrate Scope: As a synthetic target, its precursor is a primary amine (ethylamine). As a

reagent, its applications are limited. It is primarily used in proteomics research and

potentially as a precursor for more complex molecules where the ethylguanidine moiety is

required.[1]

Reaction Conditions: Synthesis requires heating amine salts with a cyanamide source.[2]

Applications: Its primary role is as a final product or a structural component. It can be further

functionalized, for instance, by acylation at one of the unsubstituted nitrogens, though this

requires careful control of basicity.

Experimental Protocols
Protocol 1: Guanidinylation of a Primary Amine using S-methylisothiourea Sulfate This protocol

is a representative procedure for the guanidinylation of an amine. Causality Note: Ethanol is

chosen as a polar protic solvent to dissolve the reagents. Refluxing provides the necessary

activation energy for the nucleophilic attack and subsequent elimination of methanethiol.

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve the primary amine (1.0 eq) in ethanol.

Addition of Base: Add a suitable base, such as triethylamine (2.0 eq), to the solution to

neutralize the amine salt (if applicable) and facilitate the reaction.

Reagent Addition: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the stirred

mixture.

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction

progress using TLC or LC-MS. Crucial Safety Note: This reaction liberates methanethiol, a

toxic and foul-smelling gas. The entire procedure must be conducted in a certified chemical
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fume hood, and the exhaust from the reflux condenser should be passed through a bleach

trap to neutralize the byproduct.

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced

pressure.

Purification: The resulting crude product can be purified by recrystallization or flash column

chromatography to yield the desired substituted guanidine salt.

Protocol 2: Synthesis of N-ethylguanidine Nitrate from Ethylamine Nitrate and Calcium

Cyanamide This protocol outlines the construction of N-ethylguanidine, not its use as a transfer

agent. Causality Note: Calcium cyanamide serves as the source of the C=N unit. The reaction

is typically performed as a melt or in a minimal amount of solvent at high temperature to drive

the condensation.

Reagent Preparation: Prepare ethylamine nitrate by neutralizing ethylamine with nitric acid.

Reaction Mixture: Combine ethylamine nitrate (0.21 mol) and calcium cyanamide (55%

purity, 0.05 mol) in a reaction vessel. For improved yield, urea (0.13 mol) can be added.[2]

Heating: Heat the mixture to 90 °C for 1 hour. The reaction will evolve some free amine.

Extraction: Add hot distilled water (40 mL) to the reaction mixture and filter the solution while

it is still hot to remove insoluble calcium salts.

Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to

induce crystallization of the N-ethylguanidine nitrate product.

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water,

and dry under vacuum.

Conclusion and Recommendations
N-ethylguanidine hydrochloride and S-methylisothiourea are not interchangeable reagents;

they represent two fundamentally different strategies for accessing guanidine-containing

molecules.
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Choose S-methylisothiourea when your goal is to transfer a guanidinyl group onto an

existing primary or secondary amine. It is a reliable, cost-effective, and powerful electrophilic

reagent, provided you are equipped to handle the methanethiol byproduct safely. Its utility as

a synthetic intermediate is well-established.

Synthesize N-ethylguanidine when the ethyl-substituted guanidine is your target molecule. It

is best constructed from ethylamine and a cyanamide source. Once formed, its high basicity

makes it more suitable as a strong base or a complete structural unit for further elaboration,

rather than as a group transfer agent.

For the drug development professional, understanding this mechanistic distinction is crucial. If

your lead compound contains a primary amine that requires conversion to a guanidine, S-

methylisothiourea or its more advanced, protected analogues (e.g., N,N'-Di-Boc-S-

methylisothiourea) are the logical choice. If your target molecule is an N-alkylguanidine, then a

construction approach starting from the corresponding amine is the most direct and efficient

path.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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